molecular formula C24H36N4O6 B12510622 Rilmenidine (hemifumarate)

Rilmenidine (hemifumarate)

Cat. No.: B12510622
M. Wt: 476.6 g/mol
InChI Key: LZFATBMLSYHRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt typically involves the reaction of dicyclopropylmethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The hemifumarate salt is then formed by reacting the synthesized compound with fumaric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt include other oxazoline derivatives and compounds with dicyclopropylmethyl groups. Examples include:

  • N-(Cyclopropylmethyl)-4,5-dihydro-2-oxazolamine
  • N-(Dicyclopropylmethyl)-2-oxazoline

Uniqueness

What sets N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H36N4O6

Molecular Weight

476.6 g/mol

IUPAC Name

but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)

InChI Key

LZFATBMLSYHRTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.